![molecular formula C16H17ClO3 B14471834 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-30-7](/img/structure/B14471834.png)
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound with the molecular formula C16H17ClO3. It is characterized by the presence of a chlorophenoxy group and a propanol group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzyl alcohol under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fenofibric acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Clofibrate: Contains a similar chlorophenoxy group but differs in the alkyl chain structure.
Bezafibrate: Another fibrate compound with a different substitution pattern on the phenoxy group.
Uniqueness
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
66287-30-7 |
|---|---|
Fórmula molecular |
C16H17ClO3 |
Peso molecular |
292.75 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H17ClO3/c1-12(10-18)20-16-6-2-13(3-7-16)11-19-15-8-4-14(17)5-9-15/h2-9,12,18H,10-11H2,1H3 |
Clave InChI |
YIVXUZMBOLRQQK-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC1=CC=C(C=C1)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


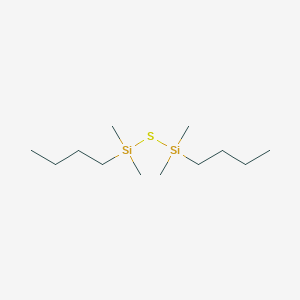
![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
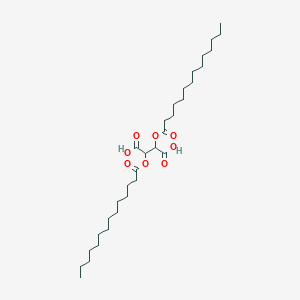


![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

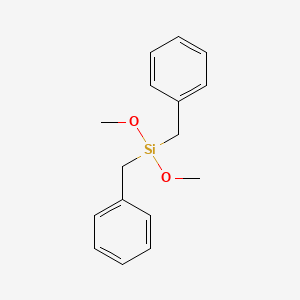

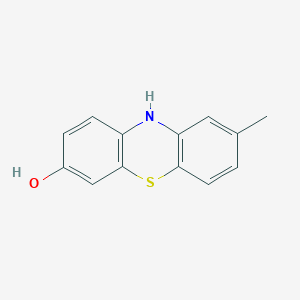
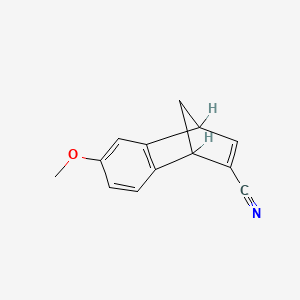
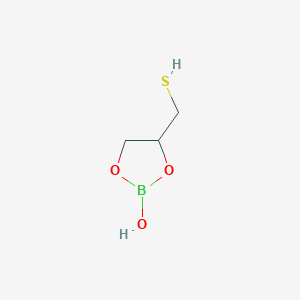
![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
